molecular formula C18H21NO4 B15112373 (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one

(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one

Cat. No.: B15112373
M. Wt: 315.4 g/mol
InChI Key: BJJRDCBDIOEIKD-UHFFFAOYSA-N
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Description

(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one is a complex organic compound belonging to the morphinan class. This compound is known for its significant pharmacological properties and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound, followed by specific functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .

Scientific Research Applications

(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one involves its interaction with specific molecular targets in the body. It may act on receptors in the central nervous system, modulating neurotransmitter release and influencing pain perception and other neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one include:

Uniqueness

What sets this compound apart is its specific functional groups and structural configuration, which confer unique pharmacological properties. Its ability to interact with multiple biological targets makes it a valuable compound for research and therapeutic development .

Properties

IUPAC Name

3-hydroxy-4,12-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-15(23-2)13(20)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8,11-12,19,21H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJRDCBDIOEIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4C2(CCN3)CC(=O)C(=C4)OC)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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